molecular formula C78H97N13O15S2 B156142 R-Clvp CAS No. 139468-40-9

R-Clvp

Cat. No. B156142
M. Wt: 1520.8 g/mol
InChI Key: SYKQAUMNGCITMM-XFWDJTBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of Clavulanic acid, which is a beta-lactamase inhibitor. R-Clvp has been found to have a wide range of applications, including its use as a potential anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation.

Mechanism Of Action

The mechanism of action of R-Clvp is not fully understood. However, studies have shown that it acts by inhibiting the growth and proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

R-Clvp has been found to have a range of biochemical and physiological effects. Studies have shown that it has potent antioxidant activity, which may contribute to its anticancer properties. Additionally, R-Clvp has been found to have anti-inflammatory and immunomodulatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using R-Clvp in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations of using R-Clvp in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on R-Clvp. One potential direction is to further study its anticancer properties and identify the specific mechanisms by which it induces cell cycle arrest and apoptosis in cancer cells. Another potential direction is to investigate its potential as an antiviral agent. Additionally, more research is needed to understand the potential applications of R-Clvp in inhibiting bacterial biofilm formation.
Conclusion:
In conclusion, R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation. Its potent anticancer activity and other biochemical and physiological effects make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various fields.

Synthesis Methods

The synthesis of R-Clvp involves the chemical modification of Clavulanic acid. This modification involves the replacement of the carboxylic acid group with an amide group. The resulting compound is R-Clvp, which has been found to have improved pharmacological properties compared to Clavulanic acid.

Scientific Research Applications

R-Clvp has been found to have a wide range of potential applications in scientific research. One of its most promising applications is its use as an anticancer agent. Studies have shown that R-Clvp has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

CAS RN

139468-40-9

Product Name

R-Clvp

Molecular Formula

C78H97N13O15S2

Molecular Weight

1520.8 g/mol

IUPAC Name

4-[[(5S)-5-amino-6-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohex-3-en-1-yl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate

InChI

InChI=1S/C78H97N13O15S2/c1-8-105-51-27-22-47(23-28-51)37-57(83-65(93)42-78(108)32-14-10-15-33-78)71(97)84-58(36-46-18-11-9-12-19-46)73(99)88-68(45(2)3)75(101)85-59(41-64(80)92)72(98)86-60(44-107)76(102)91-35-17-21-61(91)74(100)87-66(94)43-82-70(96)56(79)20-13-16-34-81-69(95)48-24-29-52(77(103)104)55(38-48)67-53-30-25-49(89(4)5)39-62(53)106-63-40-50(90(6)7)26-31-54(63)67/h9-12,14,18-19,22-31,38-40,45,56-61,68H,8,13,15-17,20-21,32-37,41-44,79H2,1-7H3,(H12-,80,81,82,83,84,85,86,87,88,92,93,94,95,96,97,98,99,100,101,103,104,107,108)/t56-,57+,58-,59-,60-,61-,68-,78?/m0/s1

InChI Key

SYKQAUMNGCITMM-XFWDJTBKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)NC(=O)CNC(=O)[C@H](CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S

SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S

synonyms

(beta-mercapto-beta,beta-cyclopentamethyleme propionic acid)-2-(O-ethyl)Tyr-4-Val-8-Lys-N(6)carboxytetramethylrhodamine vasopressin
R-CLVP
vasopressin, 1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)Tyr(2)-Val(4)-Lys(8)-N(6)-carboxytetramethylrhodamine-
vasopressin,1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)tyrosyl(2)-valyl(4)-lysine(8)-N(6)-carboxytetramethylrhodamine-

Origin of Product

United States

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